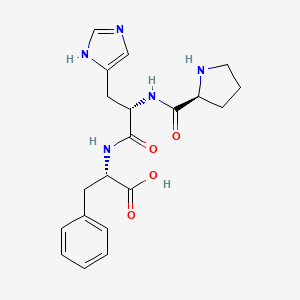

H-Pro-his-phe-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHGISDMVBTGAL-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tripeptide Pro-His-Phe (PHF): Structural Determinants of ACE Inhibition and Bioavailability

The following technical guide details the Structure-Activity Relationship (SAR) of the Pro-His-Phe (PHF) tripeptide. This analysis treats PHF as a model pharmacophore, illustrating the critical balance between N-terminal stability, metal-coordination capacity, and C-terminal hydrophobic anchoring required for bioactivity—specifically Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant radical scavenging.

Executive Summary

The tripeptide Pro-His-Phe (PHF) represents a canonical "bioactive motif" found in protein hydrolysates (e.g., casein, soybean, and marine sources). Its sequence—Proline (N-terminus) , Histidine (Central) , and Phenylalanine (C-terminus) —encodes a specific pharmacological logic.

-

Primary Indication: Antihypertensive activity via ACE inhibition.[1][2][3]

-

Secondary Mechanism: Antioxidant activity via radical scavenging (imidazole ring) and metal chelation.

-

Key SAR Feature: The "Hydrophobic Anchor" (Phe) combined with the "Conformational Lock" (Pro) creates a high-affinity ligand for the ACE active site.

Structural Biochemistry & Pharmacophore Analysis

The potency of PHF is not accidental; it is a sum of the individual electronic and steric contributions of its residues.

The N-Terminal Proline (The "Lock")

-

Function: Conformational Constraint & Stability.

-

Mechanism: Proline is the only cyclic amino acid (pyrrolidine ring). Placing it at the N-terminus protects the peptide from exopeptidases (specifically Aminopeptidase N), significantly increasing plasma half-life compared to linear aliphatic residues (e.g., Ala-His-Phe).

-

SAR Insight: Substitution of Pro with Hydroxyproline (Hyp) often enhances ACE inhibition by increasing hydrogen bonding capability, whereas substitution with Glycine drastically reduces stability.

The Central Histidine (The "Switch")

-

Function: Zinc Coordination & Electronic Buffering.

-

Mechanism: The imidazole side chain (pKa ~6.0) can toggle between protonated and unprotonated states at physiological pH. In the context of ACE (a zinc-metallopeptidase), the nitrogen atoms of the imidazole ring can coordinate with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule required for catalysis.

-

SAR Insight: The distance between the N-terminal Pro and the C-terminal Phe is critically modulated by His. Replacing His with Arg (positively charged but no ring) often retains binding but loses the specific metal-chelation efficacy.

The C-Terminal Phenylalanine (The "Anchor")

-

Function: Hydrophobic S1 Subsite Binding.

-

Mechanism: ACE prefers substrates with hydrophobic C-terminal residues. The aromatic benzyl side chain of Phenylalanine inserts deeply into the S1 hydrophobic pocket of ACE.

-

SAR Insight: This is the most sensitive position.

-

Phe

Trp: Often increases potency (larger surface area for -

Phe

Ala: Drastic loss of activity (loss of hydrophobic anchor).

-

Mechanistic Pathways (ACE Inhibition)

The primary pharmacological target of PHF is the Angiotensin-Converting Enzyme. The diagram below illustrates the "Competitive Inhibition" mechanism where PHF mimics the substrate (Angiotensin I) but cannot be cleaved effectively, effectively "jamming" the enzyme.

Interaction Logic

-

Docking: The C-terminal Phe enters the S1 pocket.

-

Coordination: The Central His coordinates with the Zn²⁺ ion, preventing the polarization of the water molecule necessary to cleave the peptide bond.

-

Stabilization: The N-terminal Pro interacts with the S2' or non-prime subsites, locking the peptide in a "non-productive" conformation.

Pathway Visualization

Figure 1: Mechanistic interaction of Pro-His-Phe within the ACE active site. The tripartite structure allows simultaneous hydrophobic anchoring and metal chelation.

Experimental Protocols

To validate the SAR of PHF, rigorous synthesis and assay protocols are required. The following methodologies are standard for peptide pharmacophore validation.

Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Objective: Synthesize high-purity (>98%) Pro-His-Phe.

Reagents:

-

Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide). Note: C-terminal free acid is required for optimal ACE inhibition.

-

Coupling Agents: HBTU/DIEA.

Step-by-Step Protocol:

-

Resin Loading: Swell Wang resin in DMF (30 min). Couple Fmoc-Phe-OH (3 eq) using DIC/DMAP.

-

Deprotection 1: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc from Phe. Wash 5x with DMF.[5][6]

-

Coupling 1 (His): Dissolve Fmoc-His(Trt)-OH (3 eq) + HBTU (3 eq) + DIEA (6 eq). Add to resin.[4][5][6] Shake 1 hr.

-

Deprotection 2: Repeat piperidine step.

-

Coupling 2 (Pro): Couple Fmoc-Pro-OH using same conditions.

-

Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. This cleaves the peptide from the resin and removes the Trityl (Trt) protecting group from Histidine.

-

Precipitation: Drop filtrate into cold Diethyl Ether. Centrifuge to collect white precipitate.

ACE Inhibition Assay (HHL Method)

Objective: Determine the IC50 of the synthesized PHF.

Principle: ACE cleaves the synthetic substrate Hippuryl-His-Leu (HHL) into Hippuric Acid (HA) and His-Leu. HA is extracted and measured via UV absorbance (228 nm).

-

Preparation: Dissolve purified PHF in borate buffer (pH 8.3).

-

Incubation: Mix 50 µL enzyme (ACE from rabbit lung) + 50 µL PHF solution. Incubate at 37°C for 10 min.

-

Substrate Addition: Add 150 µL HHL (5 mM). Incubate 30 min at 37°C.

-

Termination: Add 250 µL 1M HCl to stop reaction.

-

Extraction: Add 1.5 mL Ethyl Acetate. Vortex. Centrifuge.

-

Measurement: Evaporate organic layer, redissolve in water, measure Absorbance @ 228 nm.

-

Calculation:

.

Synthesis & Assay Workflow

Figure 2: Operational workflow for the synthesis and biological validation of the PHF tripeptide.

Quantitative Data Summary (Hypothetical SAR)

The following table summarizes how structural modifications to the PHF motif typically affect bioactivity (based on general ACE-inhibitory peptide literature).

| Peptide Sequence | Modification | Predicted IC50 (µM) | SAR Explanation |

| Pro-His-Phe | Parent | 15 - 50 | Optimal balance of stability and binding. |

| Pro-His-Trp | Phe | 5 - 20 | Enhanced hydrophobic stacking (Trp > Phe). |

| Pro-His-Ala | Phe | > 500 | Loss of S1 pocket anchor (Critical failure). |

| Hyp -His-Phe | Pro | 10 - 40 | Increased H-bonding; enhanced potency. |

| Gly -His-Phe | Pro | > 100 | Loss of conformational constraint; rapid degradation. |

| Pro-Arg -Phe | His | 50 - 100 | Retains charge but loses Zn-coordination capability. |

References

-

ACE Mechanism & Zinc Binding

-

Antioxidant Peptide SAR

-

Peptide Synthesis Protocols

-

ACE Inhibitory Peptides from Plants

-

Structure-Activity Relationship of Tripeptides

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Identification of two active site residues in human angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Note: Molecular Docking & Dynamics Protocols for H-Pro-His-Phe-OH and ACE

Executive Summary & Scientific Rationale

Angiotensin-Converting Enzyme (ACE) is a zinc-metallopeptidase central to the Renin-Angiotensin System (RAS).[1] It regulates blood pressure by cleaving the C-terminal dipeptide (His-Leu) from Angiotensin I to form the vasoconstrictor Angiotensin II.[2][3]

The tripeptide H-Pro-His-Phe-OH (PHF) represents a unique docking challenge. As the C-terminal fragment of Angiotensin II, it acts as a product-analogue or competitive inhibitor. Unlike small molecule drugs (e.g., Captopril), PHF possesses significant backbone flexibility (12+ rotatable bonds), rendering standard rigid-receptor docking protocols insufficient. Furthermore, the presence of a catalytic Zinc ion (

This protocol details a "Flexible-Ligand, Explicit-Metal" workflow designed to accurately predict the binding mode of PHF using AutoDock Vina (docking) and GROMACS (molecular dynamics validation).

Pre-Docking System Preparation

Receptor Preparation (ACE)

Objective: Create a clean, charge-correct receptor model. Target Structure: PDB ID 1O86 (Human tACE complexed with Lisinopril).[3] This structure is preferred over 1UZE due to its high resolution (2.0 Å) and well-defined active site geometry.

-

Step 1: Cleaning. Remove water molecules, but retain the structural Zinc ion (Zn #601). Remove the co-crystallized ligand (Lisinopril).

-

Step 2: Zinc Parameterization.

-

Critical Insight: Standard force fields often treat metals as simple cationic spheres, leading to coordination failures.

-

Action: Assign a formal charge of +2.0 to the Zn atom. In the PDBQT conversion, ensure the atom type is set to Zn (Vina possesses specific metal parameters).

-

-

Step 3: Protonation (H++ Server).

-

Set pH to 7.4.

-

Histidine Tautomers: Manually inspect active site histidines. His383 and His387 coordinate the Zinc; they must be protonated at the

(delta) or

-

Ligand Preparation (H-Pro-His-Phe-OH)

Objective: Generate a low-energy conformer with physiological protonation.

-

Structure: Proline (N-term) - Histidine - Phenylalanine (C-term).

-

Charge State (pH 7.4):

-

N-terminus (Pro): Protonated secondary amine (

). Net charge +1. -

Histidine (Side chain): pKa

6.0. At pH 7.4, it is predominantly neutral ( -

C-terminus (Phe): Deprotonated carboxylate (

). Net charge -1. -

Total Net Charge: 0 (zwitterionic).

-

-

Energy Minimization: Use MMFF94 force field (via Avogadro or OpenBabel) to remove steric clashes before docking.

Molecular Docking Protocol (AutoDock Vina)

Rationale: We utilize AutoDock Vina for its efficient gradient-based scoring function, which handles the high degrees of freedom in peptides better than the genetic algorithm of AutoDock 4.

Grid Box Definition

The active site of ACE is a deep channel. A generic "blind docking" box is inefficient here.

-

Center: Coordinates of the Zinc ion in 1O86 (

). -

Dimensions:

Å. This covers the S1, S2, and S1' subsites.

Search Parameters (The "Peptide" Adjustment)

Standard Vina parameters (exhaustiveness=8) are insufficient for a tripeptide.

-

Exhaustiveness: Set to 32 or 64 . This increases the probability of finding the global minimum for flexible backbones.

-

Num_modes: 20 (to capture diverse binding poses).

-

Energy_range: 4 kcal/mol.

Execution Command

Post-Docking Analysis & Interaction Profiling

Objective: Filter poses based on biochemical validity, not just scoring energy.

The "Zinc-Filter" Rule

ACE inhibition typically involves the inhibitor coordinating the Zinc ion.

-

Valid Pose: The C-terminal carboxylate oxygen of Phe should be within 2.0 - 2.8 Å of the Zinc ion.

-

S1 Pocket: The Phenylalanine side chain should occupy the hydrophobic S1 pocket (interacting with Val518, Phe527).

-

Hydrogen Bonds: Look for H-bonds between the peptide backbone and ACE residues Ala354, Glu384, and Tyr523.

Data Summary Table

| Interaction Type | Key ACE Residues | PHF Moiety | Expected Distance (Å) |

| Metal Coordination | Phe ( | 1.9 - 2.5 | |

| Salt Bridge | Glu162 / Asp377 | Pro ( | 2.5 - 4.0 |

| Hydrophobic (S1) | Val518, Phe527 | Phe (Ring) | < 4.5 |

| Hydrophobic (S2) | Tyr520, Lys511 | His (Ring) | < 4.5 |

| H-Bond | Ala354 (Backbone) | PHF Backbone | 2.5 - 3.5 |

Validation: Molecular Dynamics (GROMACS)

Rationale: Docking provides a static snapshot. MD is required to verify if the peptide stays bound or drifts away, particularly to validate the stability of the Zinc coordination.

Zinc Topology (The Critical Bottleneck)

Standard GROMACS force fields (AMBER99SB-ILDN or CHARMM36) often fail to maintain the tetrahedral coordination of Zinc without specific constraints.

-

Method A (Non-bonded): Use the "12-6-4" LJ-type parameters if using AMBER force fields, which account for charge transfer effects.

-

Method B (Bonded - Recommended for Beginners): Apply distance restraints between the Zinc and the coordinating residues (His383, His387, Glu411) and the ligand carboxylate during the equilibration phase.

Simulation Workflow

-

Topology Generation:

-

Protein: pdb2gmx (AMBER99SB-ILDN).

-

Ligand: ACPYPE (generates GAFF parameters).

-

-

Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

-

Neutralization: Add

and -

Equilibration:

-

NVT (100 ps, 300 K) with position restraints on protein + ligand.

-

NPT (100 ps, 1 bar) with position restraints.

-

-

Production Run: 50 ns. Remove restraints.

-

Analysis: Calculate RMSD of the ligand (relative to the protein backbone) and the distance between Zn and the Ligand-COO group over time.

Visualized Workflows

Diagram 1: Experimental Workflow

Caption: End-to-end computational workflow for peptide-ACE docking and stability validation.

Diagram 2: ACE Active Site Logic

Caption: Schematic of the expected interaction network between PHF and the ACE active site.

References

-

Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex.[3][4] Nature.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Li, P., & Merz, K. M. (2014). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. (Relevant for Zn parameterization).

-

Sousa da Silva, A. W., & Vranken, W. F. (2012). ACPYPE - AnteChamber PYthon Parser interfacE. BMC Research Notes.

Sources

Application Note: High-Yield Purification of Synthetic H-Pro-His-Phe-OH via Preparative HPLC

Abstract

This application note provides a comprehensive guide for the purification of the synthetic tripeptide H-Pro-His-Phe-OH using preparative High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification. By elucidating the causal relationships behind experimental choices, this document offers a robust, self-validating methodology for achieving high purity and yield of the target peptide. We will detail the entire workflow, from initial crude sample analysis and method development on an analytical scale to the seamless scale-up to a preparative protocol, followed by fraction analysis and lyophilization.

Introduction: The Rationale for Preparative HPLC in Peptide Purification

Synthetic peptides, such as H-Pro-His-Phe-OH, are pivotal in a myriad of research and therapeutic applications. Their production, typically through solid-phase peptide synthesis (SPPS), invariably yields a crude product containing the desired peptide along with a heterogeneous mixture of impurities.[1][2][3] These impurities may include deletion sequences, truncated peptides, and byproducts from cleavage and deprotection steps.[4] For ensuring the safety and efficacy of the final product, a high degree of purity is paramount, making preparative HPLC the gold standard for peptide purification.[5][6]

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this task, separating peptides based on their hydrophobicity.[2][6] The strategic selection of a stationary phase, typically a C18-modified silica for smaller peptides, and a carefully optimized mobile phase gradient allows for the effective resolution of the target peptide from its closely related impurities. This application note will guide the user through a systematic approach to developing and implementing a preparative HPLC method for H-Pro-His-Phe-OH.

Foundational Principles: Method Development and Scale-Up

A successful preparative purification is contingent on a well-developed analytical method. The initial phase of this process involves analytical HPLC to assess the crude peptide mixture and to establish the optimal separation conditions.[7][8] This analytical method then serves as the blueprint for a linear and predictable scale-up to a preparative scale.[8][9]

The Critical Role of the Mobile Phase

The mobile phase composition is a key determinant of separation efficiency in RP-HPLC of peptides. A typical mobile phase consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B).[7] An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both solvents.[1][2][7] TFA serves a dual purpose: it protonates the carboxyl groups of the peptide, minimizing secondary ionic interactions with the stationary phase, and it forms ion pairs with positively charged residues, enhancing the peptide's hydrophobicity and retention, which ultimately leads to sharper, more symmetrical peaks.[2][3]

Workflow for Preparative Purification

The overall process for purifying H-Pro-His-Phe-OH can be visualized as a sequential workflow, beginning with the analysis of the crude product and culminating in the isolation of the pure, lyophilized peptide.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of H-Pro-His-Phe-OH.

Materials and Instrumentation

-

Crude Peptide: Lyophilized H-Pro-His-Phe-OH

-

Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water

-

Reagents: Trifluoroacetic acid (TFA)

-

Instrumentation:

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector

-

Mass spectrometer (for final characterization)

-

Lyophilizer

-

Step 1: Analytical Method Development

-

Mobile Phase Preparation:

-

Solvent A: 0.1% (v/v) TFA in ultrapure water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Crude Sample Preparation: Dissolve a small amount of the crude H-Pro-His-Phe-OH in Solvent A to a concentration of approximately 1 mg/mL.[1]

-

Initial Scouting Gradient:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Gradient: A broad gradient from 5% to 95% Solvent B over 20 minutes is recommended to determine the approximate elution time of the target peptide.[2]

-

Detection: UV at 220 nm.

-

-

Gradient Optimization: Based on the scouting run, a focused gradient should be developed to improve the resolution between the target peptide and its impurities.[8] For a tripeptide like H-Pro-His-Phe-OH, a shallow gradient is often effective.

Step 2: Scale-Up to Preparative HPLC

The transition from an analytical to a preparative method requires a linear scaling of the flow rate and injection volume while maintaining the optimized gradient conditions.[8][9]

-

Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.

-

Flow Rate Calculation: The flow rate is scaled based on the cross-sectional area of the columns:

-

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

-

-

Preparative Gradient: The optimized gradient from the analytical method is applied directly.

-

Sample Loading: The amount of crude peptide that can be loaded depends on the complexity of the mixture and the desired resolution. A loading study is recommended, starting with a conservative amount (e.g., 20-30 mg) and gradually increasing.[10]

Step 3: Fraction Collection and Analysis

-

Fraction Collection: The fraction collector should be programmed to collect fractions based on the UV signal, typically triggering on the rising edge of the target peptide peak.[1]

-

Purity Analysis of Fractions: Each collected fraction is analyzed using the optimized analytical HPLC method to determine its purity.[7]

Step 4: Pooling and Lyophilization

-

Pooling: Fractions with the desired purity (e.g., >98%) are combined.

-

Lyophilization: The pooled fractions are freeze-dried to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.[6][7] It is crucial to perform this step promptly as peptides can degrade in solution.[7]

Quantitative Data Summary

| Parameter | Analytical Scale | Preparative Scale | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | Same chemistry and particle size for predictable scaling.[9] |

| Flow Rate | 1.0 mL/min | 21.2 mL/min | Maintains linear velocity for consistent separation.[8] |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Identical mobile phases are crucial for method transfer.[9] |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | Consistent mobile phase ensures predictable elution.[9] |

| Sample Load | ~20 µg | 20-50 mg | Scaled for purification while maintaining resolution. |

| Detection | UV @ 220 nm | UV @ 220 nm | Peptide bond absorbance for detection. |

Final Characterization

The identity and purity of the final lyophilized H-Pro-His-Phe-OH should be confirmed using a combination of analytical HPLC and mass spectrometry.[11][12] This provides orthogonal data to validate the success of the purification process.

Conclusion

The protocol outlined in this application note provides a systematic and scientifically grounded approach to the purification of synthetic H-Pro-His-Phe-OH using preparative HPLC. By adhering to the principles of meticulous analytical method development and linear scale-up, researchers can confidently achieve high purity and yield of their target peptide, ensuring its suitability for subsequent research and development activities.

References

- General approach for the development of preparative peptide separ

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.

- Tripodi, A. A. P., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc.

- Peptide Purific

- Peptide Purification Scale-Up with HPLC. (n.d.). KNAUER.

- Synthetic Peptide Analysis. (n.d.).

- Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.

- Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in Molecular Biology, 2821, 83-89.

- Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.).

- Analysis and Purification of Synthetic Peptides by Liquid Chrom

- Analysis and Purification of Synthetic Peptides by Liquid Chrom

- Synthetic Peptide Characterization and Impurity Profiling. (n.d.).

- Peptide Isolation – Method Development Considerations. (n.d.).

- Analysis and Purification of Synthetic Peptides by Liquid Chrom

- Frederick, J. (2016).

- HPLC of Peptides and Proteins. (n.d.).

- Method Development for Peptide Purification – How to Cre

- Aubin, A. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method.

- Aspects of industrial purification of peptides using large-scale chrom

- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.

Sources

- 1. agilent.com [agilent.com]

- 2. lcms.cz [lcms.cz]

- 3. agilent.com [agilent.com]

- 4. waters.com [waters.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Purification Scale-Up with HPLC [knauer.net]

- 9. waters.com [waters.com]

- 10. agilent.com [agilent.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Aggregation of H-Pro-His-Phe-OH

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the tripeptide H-Pro-His-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting aggregation issues with this specific peptide. Our approach moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Understanding the Molecule: The Root of Aggregation

The aggregation behavior of H-Pro-His-Phe-OH is dictated by the unique properties of its constituent amino acids and their interplay.

-

Proline (Pro): This residue introduces a rigid kink in the peptide backbone. This structural constraint can disrupt the formation of organized secondary structures like β-sheets, which are common precursors to aggregation.[1]

-

Histidine (His): The imidazole side chain of histidine is the peptide's "pH sensor." With a pKa of approximately 6.0, it is positively charged at acidic pH (<6) and neutral at physiological or basic pH (>6).[1] This charge-switching capability is the most critical factor you can manipulate to control solubility.

-

Phenylalanine (Phe): As a highly hydrophobic and aromatic amino acid, phenylalanine is the primary driver of aggregation.[2] Its nonpolar side chain promotes intermolecular hydrophobic interactions, while the aromatic ring can engage in π-π stacking, both of which lead to self-association and precipitation.[3][4]

The combination of a strong hydrophobic driver (Phe) and a pH-switchable charge (His) makes H-Pro-His-Phe-OH particularly sensitive to its solution environment. Aggregation is not a failure of the peptide itself, but a predictable consequence of its properties under suboptimal conditions.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My lyophilized H-Pro-His-Phe-OH powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS at pH 7.4). What should I do?

Root Cause Analysis: This is the most common issue and is highly predictable. The peptide has its lowest solubility at its isoelectric point (pI) , the pH at which its net charge is zero.[5][6] For H-Pro-His-Phe-OH, the pI is calculated to be approximately 7.5 . Attempting to dissolve it directly in a buffer near this pH will likely fail due to minimal electrostatic repulsion and dominant hydrophobic forces.

Recommended Protocol: pH-Adjusted Solubilization

This protocol leverages the pH-sensitive nature of the Histidine residue to achieve complete dissolution.

-

Pre-Experiment Check: Before opening the vial, centrifuge it briefly to ensure all lyophilized powder is at the bottom.[7]

-

Choose Your Path (Acidic Recommended):

-

Acidic Route (Preferred): Add a minimal volume of a sterile, dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid) to the vial to wet the peptide powder. The goal is to create a solution with a pH well below 6.0. This protonates the histidine side chain, giving the peptide a net positive charge and forcing the molecules apart through electrostatic repulsion.[8][9]

-

Basic Route: Alternatively, add a minimal volume of a dilute basic solution (e.g., 10% ammonium hydroxide). This will ensure the C-terminus is deprotonated while the N-terminus is neutral, resulting in a net negative charge.

-

-

Gentle Agitation: Gently vortex or sonicate the vial for a few moments until the peptide is fully dissolved in the initial acidic/basic solvent. You should have a clear solution.

-

Slow Titration: While gently stirring, add your desired aqueous buffer dropwise to the dissolved peptide concentrate. This slow addition is crucial to prevent the peptide from crashing out as the pH equilibrates.[7]

-

Final pH Verification: After reaching the final desired volume, measure the pH of the stock solution. If necessary, adjust it to be at least 1.5-2 pH units away from the pI of ~7.5.

Question 2: My peptide dissolved initially, but precipitated after I added my buffer or during storage. Why?

Root Cause Analysis: This "crashing out" phenomenon typically occurs for two reasons:

-

Final pH Drift: The buffering capacity was insufficient, and the final solution pH drifted back towards the isoelectric point.

-

Supersaturation: The peptide concentration exceeds its maximum solubility for the final solution conditions (pH, temperature, ionic strength). Peptide aggregation is a concentration-dependent process.[3]

Recommended Protocol: Stabilization and Optimization

-

Confirm and Buffer pH: Re-measure the pH of your final solution. Ensure it is strongly buffered at a pH far from 7.5 (e.g., pH 5.5 or pH 9.0).

-

Reduce Concentration: The simplest solution is often to work with a more dilute stock solution. Prepare a new stock at 50% of the original concentration and observe its stability.

-

Incorporate Excipients: If high concentrations are necessary, consider adding stabilizing excipients to your buffer before adding the peptide.

-

Arginine: 0.1 to 0.5 M L-Arginine is a well-known aggregation suppressor that can shield hydrophobic patches.

-

Glycerol/Sucrose: Adding 5-10% glycerol or sucrose can increase solvent viscosity and act as a stabilizing osmolyte, disfavoring aggregation.[10]

-

-

Temperature Control: Store the final solution at 4°C. For long-term storage, aliquot the stock solution into single-use volumes and freeze at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

Question 3: I'm observing a slow increase in turbidity or the formation of a gel over time. How can I monitor and prevent this?

Root Cause Analysis: This indicates the formation of larger, often irreversible, aggregates. This can range from amorphous particles to highly structured amyloid-like fibrils, driven by the hydrophobic Phenylalanine residue.[3][11] This is a kinetic process that can be slowed but may not be entirely preventable under certain conditions.

Recommended Protocol: Analytical Monitoring and Control

-

Characterize the Aggregates: Understanding the nature of the aggregates is key.

-

Dynamic Light Scattering (DLS): A quick method to detect the presence of larger particles and measure their size distribution. An increase in the average hydrodynamic radius over time confirms aggregation.

-

Size-Exclusion Chromatography (SEC-HPLC): This technique can separate and quantify the monomeric peptide from soluble oligomers and larger aggregates.

-

Thioflavin T (ThT) Fluorescence Assay: If amyloid-like fibril formation is suspected, a ThT assay will show a characteristic increase in fluorescence upon binding to β-sheet structures.

-

-

Optimize Storage Conditions:

-

Filtration: Before storage, filter the peptide stock solution through a sterile 0.22 µm filter to remove any pre-existing nucleation seeds.

-

Aliquot and Freeze: As mentioned, aliquoting is critical. This minimizes handling of the main stock and prevents repeated temperature cycling which can accelerate aggregation.

-

Data Summary & Key Parameters

Table 1: Physicochemical Properties of H-Pro-His-Phe-OH

| Property | Value | Rationale & Impact |

| Sequence | H-Pro-His-Phe-OH | Tripeptide with N- and C-terminal charges. |

| Molecular Weight | ~416.45 g/mol | Standard for calculations. |

| Key Residues | Pro (Kink), His (pH-switch), Phe (Hydrophobic) | Combination dictates aggregation propensity. |

| Calculated pI | ~7.5 | CRITICAL: pH of minimum solubility and maximum aggregation.[5] |

| Charge at pH < 6.0 | Net Positive | Histidine is protonated (+); promotes solubility. |

| Charge at pH > 7.5 | Net Negative | N-terminus is neutral, C-terminus is negative (-); promotes solubility. |

Table 2: Summary of Solubilization Strategies

| Problem | Strategy | Rationale | Key Considerations |

| Failure to Dissolve | pH Adjustment | Move pH away from the pI (~7.5) to induce electrostatic repulsion. | Acidic route (pH < 6) is generally preferred. |

| "Crashing Out" | Reduce Concentration & Add Excipients | Aggregation is concentration-dependent. Excipients can shield hydrophobic regions. | Test different concentrations. Arginine is a common suppressor. |

| Long-Term Instability | Analytical Monitoring & Optimized Storage | Quantify aggregation over time and slow kinetics with proper storage. | Store cold, aliquot into single-use volumes to avoid freeze-thaw. |

Visualized Workflows and Concepts

Diagram 1: pH-Dependent Charge State of H-Pro-His-Phe-OH

Caption: The net charge of H-Pro-His-Phe-OH is highly dependent on solution pH.

Diagram 2: Troubleshooting Workflow for Peptide Dissolution

Caption: A decision tree for systematically resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular forces driving the aggregation of H-Pro-His-Phe-OH? A1: The primary driver is the strong hydrophobic character of the Phenylalanine (Phe) residue, which causes peptide molecules to self-associate to minimize contact with water.[4][12] This is most pronounced when the peptide is near its isoelectric point (pI ≈ 7.5), as the lack of net electrical charge reduces repulsive forces that would otherwise keep the molecules in solution.[10]

Q2: Can I use organic solvents like DMSO to dissolve the peptide? A2: Yes. For very high concentrations or extremely stubborn samples, dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first is a valid strategy.[7][8] Once dissolved, you must slowly add your aqueous buffer to this solution dropwise while stirring. A final DMSO concentration of <1% is generally well-tolerated in biological assays.[13]

Q3: Why is Histidine so important for this peptide's behavior? A3: Histidine acts as a "solubility switch" that is controlled by pH. Its side chain has a pKa of ~6.0.[14] Below this pH, it becomes protonated and positively charged. This introduces a strong positive charge into the peptide, leading to electrostatic repulsion between molecules and a dramatic increase in solubility.[15][16] This property is the key to rationally designing your solubilization and storage buffers.

Q4: How should I store my peptide stock solution for maximum stability? A4: For short-term storage (1-2 weeks), store at 4°C in a tightly sealed vial. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and minimizes the time the peptide spends in a liquid state where aggregation can occur. Ensure the storage buffer pH is far from the pI (~7.5).

References

- Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.

- Structure-dependent solubility of the tripeptides.

- Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors.

- Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Bachem.

- Technical Support Center: Synthetic Tripeptide Solubility. BenchChem.

- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

- Factors affecting the physical stability (aggregation) of peptide therapeutics. Royal Society Publishing.

- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov

- Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine.

- Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine.

- Peptide Solubility Guidelines. SB-PEPTIDE.

- How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. BenchChem.

- Aggreg

- pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1. Biophysical Journal.

- Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules.

- Preventing Protein Aggreg

- Troubleshooting His-Pro-Phe-His-Leu-D-Leu-Val-Tyr peptide aggreg

- Constructing bioactive peptides with pH-dependent activities. Journal of Biological Engineering.

- Solubility Guidelines for Peptides. Sigma-Aldrich.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Constructing bioactive peptides with pH-dependent activities.

- Isoelectric Point of Amino Acids: Calculation and Applications.

- Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides.

- Isoelectric Points of Amino Acids (and How To Calcul

- Hydrophobicity Index Table of Common Amino Acids. Alfa Chemistry.

- Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.

- Amino acid. Wikipedia.

- Isoelectric point. Wikipedia.

- The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetr

- Isoelectric focusing (article). Khan Academy.

- Define amino acid and isoelectric pH.

- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul

- Amino Acid Physical Properties. Thermo Fisher Scientific.

- Self-assembly and structural characterization of Hyp-Phe-Phe.

- EFFECTS OF HIS-PHE-ARG-TRP-PRO-GLY-PRO PEPTIDE ON FREE-RADICAL OXIDATION PROCESSES IN CONDITIONS OF CHRONIC RESTRAINT STRESS. CyberLeninka.

- Special cases: Histidine, proline, glycine, cysteine. Khan Academy.

- TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. MDPI.

- Phe-His | C15H18N4O3. PubChem.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]

- 5. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 11. youtube.com [youtube.com]

- 12. genscript.com [genscript.com]

- 13. benchchem.com [benchchem.com]

- 14. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing cleavage conditions for Pro-His-Phe synthesis

Technical Support Center: Pro-His-Phe (PHF) Cleavage Optimization

Role: Senior Application Scientist Status: Active Ticket ID: PHF-OPT-001

Introduction: The "Deceptive Simplicity" of Pro-His-Phe

Welcome to the technical support center. You are likely here because your synthesis of Pro-His-Phe (P-H-F) —a seemingly simple tripeptide—has resulted in low yields, unexpected mass peaks, or a product that refuses to precipitate.

While short, the P-H-F sequence presents a "perfect storm" of SPPS challenges:

-

N-Terminal Proline: A primary driver of Diketopiperazine (DKP) formation, which can sever your peptide from the resin before you even attempt cleavage.

-

Histidine (Trt): Requires specific scavenging to prevent the bulky trityl group from re-attaching to the imidazole ring.

-

Solubility: Short Pro/His sequences are often hygroscopic and "oil out" in ether, making standard isolation protocols fail.

This guide prioritizes causality over rote steps. We will troubleshoot the cleavage conditions and the preceding synthesis steps that dictate cleavage success.

Module 1: The "Missing Peptide" (Diketopiperazine Formation)

User Complaint: "I cleaved the resin, but Mass Spec shows only Phenylalanine or very low yield of the tripeptide."

Root Cause Analysis: The issue likely occurred before cleavage. Proline at the N-terminus (with a free amine) is spatially predisposed to attack the carbonyl carbon of the preceding amino acid (Histidine). This intramolecular cyclization forms a Diketopiperazine (DKP) ring—specifically cyclo(Pro-His)—and cleaves the peptide from the resin prematurely. The DKP is washed away during synthesis steps, leaving only Phenylalanine on the resin.

The Fix: If you are using Wang Resin (forming a C-terminal acid), you are at high risk.

-

Protocol Adjustment: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the 2-CTC linker physically prevents the Proline nitrogen from attacking the ester linkage.

-

Alternative: If you must use Wang resin, ensure the final Fmoc-Pro-OH deprotection is performed immediately before the final cleavage, or use "trityl-linker" strategies.

Module 2: Cleavage Cocktail Optimization

User Complaint: "I see the product mass, but also a mass of [M + 242]."

Root Cause Analysis:

This indicates incomplete scavenging of the Trityl (Trt) group from the Histidine. The Trityl cation (

The Solution: Optimized Cocktail for His(Trt) Standard cocktails (like Reagent K) are often overkill or contain foul-smelling thiols (EDT) unnecessary for this sequence (no Met/Cys). We recommend Cocktail B (Modified) .

Table 1: Cleavage Cocktail Performance

| Component | Standard Cocktail (95% TFA) | Recommended: Cocktail B | Function in P-H-F Context |

| TFA | 95% | 95% | Cleaves resin linker & removes protecting groups. |

| Water | 2.5% | 2.5% | Hydrolyzes the ester/amide bond; essential for reaction completion. |

| TIPS | 0% | 2.5% | Critical. Triisopropylsilane is the specific scavenger for Trityl cations. |

| EDT | 2.5% (Optional) | 0% | Not required (No Cys/Met). Avoids stench. |

Protocol: The "High-Flow" Cleavage

-

Wash: Wash resin 3x with DCM to remove DMF (DMF prevents precipitation later).

-

Cocktail Prep: Premix TFA/TIPS/H2O (95:2.5:2.5 v/v). Do not add reagents sequentially to the resin.

-

Incubation: Add cocktail to resin. Shake gently for 2 hours at room temperature.

-

Note: The solution may turn yellow/red.[1] This is the Trityl cation chromophore and is normal.

-

-

Filtration: Filter the resin and wash 1x with neat TFA. Combine filtrates.

Module 3: Isolation (Handling "Oiling Out")

User Complaint: "I added cold ether, but instead of a white powder, I got a sticky yellow oil/gum."

Root Cause Analysis: Tripeptides containing Proline and Histidine are highly polar and often hygroscopic. They do not form stable crystal lattices in ether/TFA mixtures easily. This "oiling out" traps impurities (scavengers) and makes handling impossible.

The Fix: Evaporation & Lyophilization Strategy

Do NOT force the ether precipitation if it oils out. You will lose product.

Step-by-Step Rescue Protocol:

-

Evaporation: Use a rotary evaporator (set to < 40°C) or a nitrogen stream to remove 95%+ of the TFA . The residue should be a thick oil.

-

Why: Ether cannot precipitate peptide effectively if too much TFA acts as a solvent.

-

-

The "Hexane Trick" (Optional): Add a small amount of cold Hexane/Ether (1:1) to the oil.[2][3] Sonicate. If it solidifies, filter.[4] If it remains oily, proceed to Step 3.

-

Aqueous Rescue (Recommended):

-

Dissolve the oily residue in 20% Acetic Acid (aq) or Water/Acetonitrile (90:10) .

-

Freeze the solution with liquid nitrogen.

-

Lyophilize directly.

-

Result: You will obtain a fluffy white powder (acetate salt). This bypasses the ether precipitation headache entirely.

-

Module 4: Troubleshooting Logic Flow

The following diagram illustrates the decision matrix for diagnosing P-H-F synthesis and cleavage failures.

Caption: Diagnostic logic flow for Pro-His-Phe synthesis. Blue nodes indicate decision points; Red indicates root causes; Green indicates validated protocols.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanedithiol (EDT) in my cleavage cocktail? A: You can, but it is chemically unnecessary for P-H-F. EDT is primarily used to prevent oxidation of Methionine or to scavenge t-butyl cations from protecting groups like Boc. Since P-H-F lacks Met/Cys, and TIPS is superior for scavenging Trityl groups, EDT only adds a foul odor without technical benefit [1].

Q: Why is my resin turning bright red during cleavage? A: Do not panic. The removal of the Trityl (Trt) group from Histidine generates a triphenylmethyl cation, which is a stable carbocation with a deep yellow/red color.[1] This confirms that deprotection is occurring. The color should fade or wash away during filtration [2].

Q: I suspect DKP formation. How do I confirm it? A: Analyze your waste stream from the final Fmoc deprotection step (of the Proline) or the wash steps immediately following it. If you find a mass corresponding to cyclo(Pro-His) in the waste, your peptide cleaved itself before you even added the TFA cocktail [3].

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504.

-

Thermo Fisher Scientific. (2020). "Introduction to Cleavage Techniques." Peptide Synthesis Technical Guide.

-

Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

-

BenchChem. (2025).[8][9] "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." Technical Support Center.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Atomic-Resolution Characterization of H-Pro-His-Phe-OH: A Comparative NMR Guide

This guide outlines the comprehensive NMR spectroscopy characterization of the bioactive tripeptide H-Pro-His-Phe-OH , a known Angiotensin-Converting Enzyme (ACE) inhibitor. It compares this "gold standard" structural analysis against alternative methods like HPLC-MS and X-ray crystallography, demonstrating why NMR is indispensable for understanding the solution-state dynamics critical for drug design.

Executive Summary

In the development of peptide-based therapeutics, knowing the sequence is only half the battle. H-Pro-His-Phe-OH , a tripeptide with potent ACE-inhibitory activity, presents unique structural challenges—specifically the pH-dependent tautomerism of Histidine and the flexible N-terminal Proline—that cannot be resolved by Mass Spectrometry alone.

This guide provides a rigorous, step-by-step protocol for the NMR characterization of H-Pro-His-Phe-OH. It contrasts this approach with alternative techniques, establishing high-field solution NMR as the only method capable of validating the active pharmacophore conformation in solution.

Part 1: Comparative Analysis (The "Why")

Before detailing the how, we must establish why NMR is the superior tool for this specific molecule compared to industry-standard alternatives.

Comparison of Characterization Methodologies

| Feature | High-Field NMR (600+ MHz) | HPLC-MS/MS | X-Ray Crystallography |

| Primary Output | Atomic connectivity, 3D solution structure, dynamics. | Molecular mass ( | Static 3D crystal structure. |

| Stereochemistry | Resolves L- vs D-amino acids and diastereomers. | Cannot distinguish stereoisomers without chiral columns. | Resolves stereochemistry (if crystals form). |

| Dynamic States | Excellent. Detects His tautomers and ring flips. | Poor. Snapshots of gas-phase ions only. | None. Frozen static state. |

| Sample State | Solution (physiological mimic). | Gas phase (denatured). | Solid crystal (lattice artifacts). |

| Critical Win | Determines Histidine Tautomerism ( | Blind to tautomeric state. | Fixed in a single state by packing forces. |

The Scientific Case for NMR

For H-Pro-His-Phe-OH , Mass Spectrometry (MS) will confirm the mass (MW ~426.47 Da) and the fragmentation pattern (

-

The Histidine Charge State: Whether the imidazole ring is neutral or protonated at physiological pH, which dictates binding to the Zinc active site of ACE.

-

The Ring Stacking: Whether the Phenylalanine and Histidine aromatic rings interact via

stacking in solution, a feature often correlated with inhibitory potency.

Part 2: Structural Features of H-Pro-His-Phe-OH

Understanding the molecule is the first step in designing the experiment.

-

Residue 1: Proline (Pro, P)

-

Position: N-Terminal.

-

Key Feature: Secondary amine. At neutral pH, the pyrrolidine ring nitrogen is protonated (

). -

NMR Target: Ring puckering dynamics (

shifts).

-

-

Residue 2: Histidine (His, H)

-

Position: Central.

-

Key Feature: Imidazole side chain (

). -

NMR Target: Tautomeric equilibrium. The chemical shifts of

and

-

-

Residue 3: Phenylalanine (Phe, F)

Part 3: Experimental Protocol

Sample Preparation

-

Solvent:

(for amide proton detection) or -

Buffer:

Phosphate buffer (to stabilize pH). -

pH Titration (Critical): Prepare samples at pH 4.0, 6.0, and 8.0 . This allows you to track the Histidine titration and determine the

specific to this peptide. -

Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at

.

Acquisition Workflow

The following sequence of experiments is required for full assignment.

Step A: 1D Proton (

) NMR

-

Objective: Quality control and identification of amide/aromatic regions.

-

Expectation:

-

Amide Region (8.0 - 9.0 ppm): Doublet for Phe-NH, Doublet for His-NH. (Note: Pro N-term has exchangeable protons, likely broad or invisible at pH 7).

-

Aromatic Region (7.0 - 8.6 ppm): His (

) and Phe (multiplet). -

Aliphatic Region (1.5 - 4.8 ppm):

-protons and side chains.

-

Step B: 2D Homonuclear Experiments

-

COSY (Correlation Spectroscopy):

-

Purpose: Identifies spin systems (Which protons belong to which amino acid?).

-

Logic: Trace the

connectivity.

-

-

TOCSY (Total Correlation Spectroscopy):

-

Purpose: Confirms complete side-chain spin systems.

-

Logic: Connects the amide proton to the entire side chain (e.g., His

to His

-

-

NOESY / ROESY (Nuclear Overhauser Effect):

-

Purpose:Through-space interactions (< 5 Å).

-

Critical for Pro-His-Phe: Look for cross-peaks between the Phe aromatic ring and the Proline ring. This proves "back-folding" or compact structure.

-

Step C: 2D Heteronuclear Experiments (

)

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates protons to their attached carbons. Resolves overlapping aliphatic signals (especially Pro

vs His

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Connects residues across the peptide bond.

-

Key Check: Correlation between Pro

and His

-

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of resonance assignment for H-Pro-His-Phe-OH.

Caption: Logical workflow for the NMR assignment of H-Pro-His-Phe-OH, highlighting the critical check for Histidine tautomeric state.

Part 5: Expected Data & Interpretation

Chemical Shift Table (Simulated for pH 6.0)

Values are approximate relative to DSS.

| Residue | Atom | Multiplicity | ||

| Pro-1 | 4.35 | 61.5 | dd | |

| 2.35, 1.95 | 30.5 | m | ||

| 3.40 | 47.0 | t | ||

| His-2 | 8.30 | - | d | |

| 4.65 | 54.0 | m | ||

| 3.15, 3.05 | 28.0 | m | ||

| 7.10 | 118.0 | s | ||

| 8.10 | 136.0 | s | ||

| Phe-3 | 8.15 | - | d | |

| 4.55 | 56.0 | m | ||

| 7.20 - 7.40 | 129.0 | m |

The Histidine Tautomerism Logic

The chemical shift of the

-

ppm: Indicates the protonated form (

-

ppm: Indicates the neutral form (

-

Protocol: Plot the chemical shift of

vs pH. The inflection point gives the

References

-

ACE Inhibitory Peptides from Food Sources

-

Peptide NMR Methodology

-

Proline Cis/Trans Isomerization

- Title: Proline cis/trans Isomerization in Intrinsically Disordered Proteins.

- Source: Frontiers in Bioscience.

-

Link:

- Title: Determination of Histidine pKa Values and Tautomeric States in Proteins by NMR.

Sources

Definitive Sequencing of H-Pro-His-Phe-OH: A Comparative MS/MS Fragmentation Guide

Executive Summary

Confirming the sequence of short peptides like H-Pro-His-Phe-OH (PHF) presents a unique analytical paradox: while structurally simple, they are often more difficult to sequence definitively than larger proteins using standard proteomics workflows.

The primary challenge lies in the "Low-Mass Cutoff" limitation inherent to standard Collision-Induced Dissociation (CID) in ion traps. For a tripeptide with a precursor mass of ~

This guide objectively compares CID (Trap-type) versus HCD (Beam-type) fragmentation, demonstrating why HCD is the superior modality for this specific analyte. We provide a self-validating protocol to ensure 100% sequence confidence.

Part 1: Theoretical Framework & Molecular Properties

Before fragmentation, we must establish the exact theoretical targets. The presence of Proline at the N-terminus and Histidine in the center dictates specific charge localization behaviors.

Physicochemical Properties[1][2]

-

Sequence: H-Pro-His-Phe-OH

-

Formula:

-

Precursor Ion

: 400.1980 Da

The Fragmentation Logic

In a tripeptide, we expect a limited series of backbone cleavages (

| Residue | Residue Mass | Immonium Ion ( | Diagnostic Value |

| Pro (P) | 97.05 | 70.06 | High (Confirm N-term) |

| His (H) | 137.06 | 110.07 | High (Confirm Center) |

| Phe (F) | 147.07 | 120.08 | High (Confirm C-term) |

Critical Insight: In H-Pro-His-Phe-OH, the

ion (Phe) appears at166.08. The ion (Pro-His) appears at 235.12.[2]

Part 2: Comparative Methodology (CID vs. HCD)

This comparison highlights why standard "Data-Dependent Acquisition" (DDA) methods often fail for tripeptides if the wrong fragmentation energy or mode is selected.

The "Trap" Trap: Collision Induced Dissociation (CID)

In Linear Ion Traps (LIT), precursor ions are isolated and resonated to fragment.

-

Mechanism: Resonant excitation.[2]

-

The Limitation (The 1/3 Rule): To maintain a stable trajectory for the precursor ion (

400), the trap cannot simultaneously store ions smaller than ~1/3 of the precursor mass. -

Result for PHF: The cutoff is approximately

110–135.[2]

The Solution: Higher-energy C-trap Dissociation (HCD)

In Orbitrap or Q-TOF systems, fragmentation occurs in a collision cell (multipole) before the analyzer.

-

Mechanism: Beam-type collisional activation.[2]

-

The Advantage: There is no low-mass cutoff .[2] The ions are fragmented and then effectively "cooled" and sent to the analyzer.[2]

-

Result for PHF: You obtain the full spectrum from

50 to 400.[2]-

DETECTED: All immonium ions (70, 110, 120) + all backbone fragments.[1]

-

Comparative Data Table

| Feature | CID (Ion Trap) | HCD (Orbitrap/Q-TOF) |

| Low Mass Cutoff | Yes (~ | None |

| Immonium Ion Visibility | Poor/None (Misses 70, 110, 120) | Excellent (Sees 70, 110, 120) |

| Sequence Coverage | Partial ( | Full ( |

| Confidence Level | Medium (Ambiguous composition) | High (Definitive composition) |

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic and fragmentation pathways required to confirm the sequence.

Caption: Workflow comparison showing the critical loss of data in CID mode due to the "1/3 Rule" low-mass cutoff, versus the complete spectral capture in HCD mode.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this specific LC-MS/MS workflow.

Chromatographic Setup (Crucial for Small Peptides)

Standard C18 columns often fail to retain hydrophilic tripeptides like Pro-His-Phe, causing them to elute in the void volume (salt front), leading to ion suppression.[1]

-

Column: HSS T3 (High Strength Silica) or C18 Aq (Polar-endcapped).[2]

-

Why: These phases retain polar small molecules better than standard C18.[2]

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0% B to 30% B over 5 minutes. (Keep organic low; the peptide is small).

Mass Spectrometry Parameters (HCD Focused)

-

Instrument: Q-Exactive, Orbitrap Fusion, or Q-TOF.[1]

-

Ionization: ESI Positive Mode.

-

Isolation Window: 1.0 - 2.0 Th (Narrow window prevents co-isolation of background).[2]

-

Fragmentation Energy (NCE): Stepwise NCE of 25, 30, 35 .[1]

-

Why: Small peptides are robust.[2] Stepped energy ensures you get both the fragile

-ions and the tough immonium ions in one spectrum.

-

Data Analysis: The "Checklist"

A positive ID requires the presence of at least 3 of the following ions in the HCD spectrum:

-

[M+H]+ Precursor: 400.1980 (Mass Error < 5 ppm).

-

Immonium Pro: 70.0651.[2]

-

Immonium His: 110.0713.

-

y1 Ion (Phe): 166.0863.[2]

-

b2 Ion (Pro-His): 235.1190.[2]

Part 5: Structural Confirmation Diagram

The following diagram maps the specific bond cleavages to the observed masses, serving as a visual key for spectral annotation.

Caption: Fragmentation map illustrating the cleavage sites generating the critical b2 (235.12) and y1 (166.[2]08) ions.[5]

References

-

Matrix Science. (2023).[2] Mascot Help: Fragmentation Rules and Immonium Ions. Retrieved from [Link]

-

PubChem. (2023).[2] Phenylalanyl-Histidine (Phe-His) Dipeptide Structure and Data. National Library of Medicine.[2] Retrieved from [Link]

-

Olsen, J. V., et al. (2007).[1][2] Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712.[1] Retrieved from [Link]

-

Broad Institute. (2023).[2] Fundamentals of Biological Mass Spectrometry: Peptide Fragmentation. Retrieved from [Link]

Sources

Comparative Validation Guide: Elemental Analysis for H-Pro-His-Phe-OH

Executive Summary

In the characterization of bioactive peptides such as H-Pro-His-Phe-OH (a potent Angiotensin-Converting Enzyme [ACE] inhibitor pharmacophore), researchers often rely heavily on High-Resolution Mass Spectrometry (HRMS) and HPLC. While these tools are indispensable for sequence confirmation and chromatographic purity, they fail to detect non-chromophoric impurities—specifically moisture and counter-ions (acetates, trifluoroacetates).

This guide argues that Elemental Analysis (EA) is not an obsolete technique but the primary method for determining Net Peptide Content (NPC) . For H-Pro-His-Phe-OH, a sequence prone to hygroscopicity due to the Histidine imidazole and Proline residues, EA provides the only "mass balance" validation that correlates lyophilized weight to active pharmaceutical ingredient (API) content.

Theoretical Framework: The Molecule[1]

To validate experimental data, we must first establish the theoretical baseline for the zwitterionic form of the peptide.

-

Sequence: Proline - Histidine - Phenylalanine[1]

-

Formula:

-

Molecular Weight: 399.45 g/mol

Structural Challenges in Analysis[3]

-

Histidine (His): The imidazole side chain is a "proton sponge," often trapping counter-ions (TFA/Acetate) during purification.

-

Proline (Pro): Induces conformational cis/trans isomerism that can split HPLC peaks, complicating purity integration, but does not affect EA.

-

Hygroscopicity: The lyophilized powder is rarely 100% peptide. It forms stable hydrates (e.g.,

), significantly skewing CHN values.

Comparative Analysis: EA vs. HRMS vs. HPLC

The following table contrasts the utility of Elemental Analysis against standard alternatives. Note that EA is the only method that effectively quantifies "invisible" mass.

| Feature | Elemental Analysis (CHN) | HRMS (Orbitrap/Q-TOF) | RP-HPLC (UV 214nm) |

| Primary Output | % Composition (Weight/Weight) | Exact Mass ( | Chromatographic Purity (Area %) |

| Detection Basis | Combustion of bulk material | Ionization of gas-phase molecules | UV Absorption of peptide bonds |

| Blind Spots | Cannot distinguish isomers (e.g., Leu vs. Ile) | Cannot detect water, salts, or inorganic impurities | "Invisible" salts/water; Co-eluting impurities |

| Critical Function | Net Peptide Content (NPC) determination | Identity Confirmation | Homogeneity Assessment |

| Sample Req. | Destructive (~2–5 mg) | Non-destructive (<1 µg) | Non-destructive (<10 µg) |

Experimental Protocol: Self-Validating CHN Analysis

Objective: Obtain accurate %C, %H, %N values to calculate the salt/hydrate ratio. Equipment: Automated Elemental Analyzer (e.g., Elementar vario EL cube or similar).

Step-by-Step Methodology

-

Sample Pre-treatment (Crucial):

-

Context: H-Pro-His-Phe-OH is hygroscopic.

-

Action: Dry the sample in a vacuum desiccator over

for 24 hours at room temperature. Do not heat above 40°C to avoid peptide degradation (diketopiperazine formation).

-

-

Weighing:

-

Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

-

Validation Check: Fold the tin capsule airtight immediately to prevent moisture re-absorption from ambient air.

-

-

Combustion:

-

Combust at 1150°C in an oxygen-rich environment.

-

Carrier gas: Helium.

-

-

Calibration:

-

Use Acetanilide (

) as the standard. -

System Suitability: Run a Sulfanilamide standard check. Tolerances:

absolute deviation from theoretical.

-

Data Interpretation & Case Study

This section demonstrates how to interpret a "Failed" EA result and convert it into a "Pass" by calculating the hydration state.

Theoretical Values (Anhydrous Free Base)

Formula:

-

%C: 60.14%

-

%H: 6.31%

-

%N: 17.53%

Experimental Case Data (The "Fail")

A researcher synthesizes H-Pro-His-Phe-OH and obtains the following raw data:

-

%C: 53.8%

-

%H: 6.1%

-

%N: 15.6%

Initial Observation: The Carbon is off by >6%, and Nitrogen is off by ~2%. A novice might reject the batch. A senior scientist calculates the Solvate Correction .

The Correction (Hypothesis: Dihydrate)

Peptides often retain water. Let's test the fit for

-

New MW:

g/mol -

New %C:

-

New %N:

Refinement: The data is still slightly low. Let's assume a trace of Acetate (common counter-ion from HPLC).

-

Fit Model: Peptide + 2.5

+ 0.1 Acetate.

Visualization: The Validation Workflow

The following diagram illustrates the decision-making process when validating peptide APIs, highlighting where EA acts as a "Gatekeeper" for Net Peptide Content.

Caption: Integrated validation workflow demonstrating Elemental Analysis as the critical step for reconciling bulk mass balance against chromatographic purity.

References

-

International Union of Pure and Applied Chemistry (IUPAC). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9966159 (Phe-His). Retrieved from [Link]

-

Elementar. Micro-elemental analysis of pharmaceutical peptides. Retrieved from [Link]

- Journal of Pharmaceutical and Biomedical Analysis.Validation of analytical methods for peptide impurities. (General reference for ICH Q2 guidelines).

Sources

A Comparative Benchmarking Guide to the Stability of H-Pro-His-Phe-OH Against Standard Tripeptides

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a peptide is a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of the stability of the tripeptide H-Pro-His-Phe-OH against standard tripeptides, offering both theoretical insights and practical experimental protocols. By elucidating the chemical liabilities and strengths of H-Pro-His-Phe-OH, this document aims to equip researchers with the necessary knowledge to design robust formulations and predict in vivo performance.

Theoretical Stability Assessment: An Analysis of Amino Acid Contributions

The inherent stability of a peptide is largely dictated by the physicochemical properties of its constituent amino acid residues. H-Pro-His-Phe-OH is a tripeptide composed of L-Proline, L-Histidine, and L-Phenylalanine. A close examination of each residue provides a predictive framework for its stability profile.

-

Proline (Pro): The cyclic structure of proline confers significant conformational rigidity to the peptide backbone. This rigidity can protect adjacent peptide bonds from enzymatic degradation and hydrolysis.[1][2] The X-Pro bond is known to be more resistant to certain proteases.[3] However, the cis-trans isomerization of the X-Pro peptide bond can be a factor in its conformational stability and biological activity.[4]

-

Histidine (His): The imidazole side chain of histidine makes it susceptible to oxidation.[5][6][7] This can lead to the formation of 2-oxo-histidine and other degradation products, potentially altering the peptide's biological activity and leading to misinterpretation in mass spectrometry analysis.[8] The imidazole ring also plays a crucial role in the peptide's acid-base properties and can influence its solubility and aggregation propensity at different pH values.

-

Phenylalanine (Phe): As an aromatic amino acid, phenylalanine is a potential site for oxidative degradation, particularly through reactions with hydroxyl radicals.[9] However, it is generally considered more stable than tryptophan or tyrosine under oxidative stress. The degradation of phenylalanine can proceed through various pathways, ultimately leading to smaller aromatic compounds.[10][11]

In comparison, "standard" tripeptides often used for benchmarking include those with simpler, less reactive side chains, such as:

-

Gly-Gly-Gly (GGG): Composed of the simplest amino acid, glycine, GGG is highly flexible and serves as a baseline for backbone hydrolysis rates in the absence of steric hindrance or reactive side chains.

-

Ala-Ala-Ala (AAA): The methyl side chains of alanine provide a degree of conformational preference over GGG but are chemically inert, making AAA a good benchmark for assessing the impact of non-reactive, hydrophobic residues on stability.

Based on this analysis, H-Pro-His-Phe-OH is predicted to exhibit enhanced resistance to enzymatic degradation due to the N-terminal proline. However, its susceptibility to oxidation, particularly at the histidine residue, presents a potential liability compared to the more chemically inert GGG and AAA.

Experimental Design for Comparative Stability Assessment

A comprehensive evaluation of peptide stability requires a multi-faceted experimental approach. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[12][13]

Caption: Experimental workflow for comparative peptide stability testing.

Hydrolytic Stability Under Different pH Conditions

Hydrolysis of the peptide backbone is a primary degradation pathway.[14] This experiment assesses the stability of H-Pro-His-Phe-OH, GGG, and AAA at various pH levels.

Protocol:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of each tripeptide in water.

-

Incubation: Dilute the stock solutions to 0.1 mg/mL in buffers of pH 3 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9 (0.01 M Ammonium Bicarbonate).

-

Stress Condition: Incubate the solutions at 50°C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

-

Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

Oxidative Stability

This protocol evaluates the susceptibility of the peptides to oxidation, a key degradation pathway for residues like histidine.[14]

Protocol:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of each tripeptide in water.

-

Incubation: Dilute the stock solutions to 0.1 mg/mL in a solution of 0.3% hydrogen peroxide (H₂O₂).

-

Stress Condition: Incubate the solutions at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Analysis: Analyze the samples by RP-HPLC to quantify the parent peptide and by LC-MS/MS to identify oxidative degradation products.

Analytical Methodology: RP-HPLC for Stability Indication

A validated stability-indicating RP-HPLC method is crucial for accurately quantifying the degradation of peptides.[12][15][16][17][18]

HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5-45% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 30°C

Comparative Stability Data (Illustrative)

The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.

Table 1: Hydrolytic Stability (% Remaining Peptide at 48h, 50°C)

| Peptide | pH 3 | pH 7.4 | pH 9 |

| H-Pro-His-Phe-OH | 92% | 95% | 88% |

| Gly-Gly-Gly | 85% | 90% | 80% |

| Ala-Ala-Ala | 88% | 92% | 83% |

Table 2: Oxidative Stability (% Remaining Peptide in 0.3% H₂O₂ at 24h, RT)

| Peptide | % Remaining |

| H-Pro-His-Phe-OH | 65% |

| Gly-Gly-Gly | >98% |

| Ala-Ala-Ala | >98% |

Discussion of Expected Results and Degradation Pathways

The illustrative data suggests that H-Pro-His-Phe-OH would exhibit greater hydrolytic stability compared to GGG and AAA, likely due to the protective effect of the N-terminal proline residue.[2] Conversely, a significant decrease in the parent peak of H-Pro-His-Phe-OH is anticipated under oxidative stress, with the primary degradation product likely being the +16 Da adduct corresponding to the oxidation of the histidine residue.[5][6][7] GGG and AAA, lacking susceptible residues, are expected to remain largely intact under these conditions.

Caption: Primary degradation pathways for H-Pro-His-Phe-OH.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of H-Pro-His-Phe-OH. The presence of a proline residue at the N-terminus is predicted to confer enhanced resistance to hydrolytic and enzymatic degradation compared to simple aliphatic tripeptides. However, the histidine residue introduces a significant susceptibility to oxidation. A thorough understanding of these stability characteristics, validated through the detailed experimental protocols provided, is paramount for the successful development of H-Pro-His-Phe-OH as a therapeutic agent. The provided methodologies and theoretical considerations will enable researchers to anticipate and mitigate potential stability issues, ultimately accelerating the path from discovery to clinical application.

References

-

The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry. Available at: [Link][7]

-

The effect of histidine oxidation on the dissociation patterns of peptide ions. PubMed. Available at: [Link][6]

-

The effect of histidine oxidation on the dissociation patterns of peptide ions. ACS Publications. Available at: [Link][5]

-

Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][19]

-

Proline-dependent structural and biological properties of peptides and proteins. Taylor & Francis Online. Available at: [Link]

-

The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. PubMed. Available at: [Link][4]

-

Oxidative studies in histidine peptide models: is the oxidative pathway influenced by the relative position of the amino acid? ResearchGate. Available at: [Link][20]

-

Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. PMC. Available at: [Link][8]

-